molecular formula C22H24N2O7 B591346 Dehydrocorydaline nitrate CAS No. 13005-09-9

Dehydrocorydaline nitrate

Cat. No. B591346
CAS RN: 13005-09-9
M. Wt: 428.441
InChI Key: CZZFYGAXGATDNG-UHFFFAOYSA-N
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Description

Dehydrocorydaline nitrate is an alkaloid . It is a natural product found in Corydalis solida, Corydalis yanhusuo, and other organisms .


Synthesis Analysis

Dehydrocorydaline is the most abundant alkaloid in Corydalis Rhizoma extract, accounting for more than 50% of total alkaloids . It has been shown to have significant anti-inflammatory activities .


Chemical Reactions Analysis

Dehydrocorydaline nitrate has been shown to regulate the protein expression of Bax, Bcl-2; activate caspase-7, caspase-8, and inactivate PARP . It also elevates p38 MAPK activation .


Physical And Chemical Properties Analysis

The molecular weight of Dehydrocorydaline nitrate is 428.4 g/mol . It has a complexity of 522 and a topological polar surface area of 104 Ų . The exact mass and monoisotopic mass are both 428.15835111 g/mol .

Scientific Research Applications

  • Anti-Metastatic Properties in Lung Cancer : Dehydrocorydaline has been observed to exhibit anti-metastatic effects in non-small cell lung carcinoma cells. It acts by inhibiting matrix metalloproteinases and B cell lymphoma-2 signaling, thereby reducing tumor migration and invasion (Lee et al., 2017).

  • Breast Cancer Treatment : It significantly inhibits the proliferation of MCF-7 breast cancer cells by inducing apoptosis. This effect is mediated through the regulation of Bax/Bcl-2 proteins and the activation of caspases (Xu et al., 2012).

  • Antidepressant-Like Effects : Dehydrocorydaline has shown potential antidepressant-like effects in a chronic unpredictable mild stress mouse model. This effect is linked to its ability to inhibit uptake-2 monoamine transporters in the brain, thereby altering monoamine neurotransmitter levels (Jin et al., 2019).

  • Adrenergic Neuron Blocking : It exhibits adrenergic neuron blocking action, potentially useful in preventing experimental ulceration (Kurahashi & Fujiwara, 1976).

  • Sepsis-Induced Myocardial Injury Treatment : Dehydrocorydaline protects against sepsis-induced myocardial injury by modulating the TRAF6/NF-κB pathway, demonstrating anti-inflammatory and anti-oxidative stress functions (Li et al., 2021).

  • Influence on Cyclic Nucleotide Concentrations : It influences cyclic nucleotide concentrations in rabbit platelets, potentially impacting platelet aggregation processes (Xin-tia, 2007).

  • Metabolism and Disposition Studies : Studies on its metabolism and disposition in animals have provided insights into its pharmacokinetics and potential therapeutic applications (Fujii et al., 1984).

  • Antinociceptive Effects : Dehydrocorydaline exhibits antinociceptive effects in mouse models of inflammatory pain, suggesting potential applications in pain management (Yin et al., 2016).

  • Nematocidal Activity : It has shown considerable nematocidal activity with weak cytotoxicity, indicating potential as a remedy for parasitic diseases (Matsuhashi et al., 2002).

  • Role in Cardioprotective Treatments : Its accumulation in the heart, influenced by organic cation transporters, points to its potential role in cardioprotective treatments (Chen et al., 2020).

Safety And Hazards

It is recommended to wash thoroughly after handling Dehydrocorydaline nitrate. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZFYGAXGATDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrocorydaline nitrate

Citations

For This Compound
36
Citations
JJ Dobbie, F Marsden - Journal of the Chemical Society, Transactions, 1897 - pubs.rsc.org
A spRringly soluble nitrate is first formed, but on continuing the heating, the solution becomes dark red, and soon ceases to give any precipitate with ammonia; if at this stage it is …
Number of citations: 1 pubs.rsc.org
M Nonaka, Y Murata, R Takano, Y Han, MHB Kabir… - Malaria Journal, 2018 - Springer
… The authors’ data indicate that a dehydrocorydaline nitrate, which has a similar structure to that of an alkaloid, can be added to the list of isoquinoline alkaloid-like compounds with …
Number of citations: 35 link.springer.com
Y Tayama, S Mizukami, K Toume, K Komatsu… - Tropical Medicine and …, 2023 - Springer
… (Coptisine chloride, Dehydrocorydaline nitrate, Palmatine … (Coptisine chloride, Dehydrocorydaline nitrate, Palmatine chloride… chloride, dehydrocorydaline nitrate, and palmatine …
Number of citations: 1 link.springer.com
AP Deng, Y Zhang, L Zhou, CZ Kang, CG Lv, LP Kang… - Phytochemistry, 2021 - Elsevier
The genus Corydalis is a botanical source of various pharmaceutically active components. Its member species have been widely used in traditional medicine systems in Southeast Asia, …
Number of citations: 16 www.sciencedirect.com
GD Susmitha, K Miyazato, K Ogura… - Biological and …, 2020 - jstage.jst.go.jp
Signal transducer and activator of transcription 3 (STAT3) is considered a potential target for cancer treatment because of its relationship with cellular transformation and tumor initiation …
Number of citations: 17 www.jstage.jst.go.jp
S Singh, N Pathak, E Fatima, AS Negi - European Journal of Medicinal …, 2021 - Elsevier
… moderate antimalarial activity were boldine, norboldine, isocorydine, norisocorydine [59], while berberine chloride, coptisine chloride, palmatine chloride, and dehydrocorydaline nitrate …
Number of citations: 65 www.sciencedirect.com
Y Zhang, T Yamamoto, S Hayashi… - Biomedicine & …, 2021 - Elsevier
Background Dendritic cells (DCs) play a pivotal role in maintaining immunological homeostasis by orchestrating innate and adaptive immune responses via migration to inflamed sites …
Number of citations: 3 www.sciencedirect.com
YHA Woo - 2004 - search.proquest.com
Protection of the heart against ischemia/reperfusion injury continues to be an important strategy for investigators in the hope to find better preventive and treatment methods for coronary …
Number of citations: 3 search.proquest.com
W Zhang - Molecular & Cellular Toxicology, 2021 - Springer
Background The present study was designed to investigate the function of death-associated protein kinase 1 (DAPK1) in infantile pneumonia and explore the potential mechanism of …
Number of citations: 4 link.springer.com
A Inujima, M Yamada, N Takeno… - Traditional & Kampo …, 2015 - Wiley Online Library
Aim Vaccines have made great contributions to human welfare, and can be used even more effectively with adjuvants. The immune‐inducible effects of adjuvants are classified into four …
Number of citations: 2 onlinelibrary.wiley.com

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